molecular formula C8H9AsBiNO6 B1671908 Glycobiarsol CAS No. 116-49-4

Glycobiarsol

Katalognummer B1671908
CAS-Nummer: 116-49-4
Molekulargewicht: 499.06 g/mol
InChI-Schlüssel: UPCVPFKBUJAADX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycobiarsol, also known by its trade name Milibis, is an antiprotozoal agent . It has been used in humans as well as in dogs . The chemical formula of Glycobiarsol is C8H9AsBiNO6 .


Molecular Structure Analysis

Glycobiarsol has a molecular formula of C8H9AsBiNO6 . Its average mass is 499.062 Da and its monoisotopic mass is 498.944977 Da . The structure is based on information available in ECHA’s databases .


Physical And Chemical Properties Analysis

Glycobiarsol has a molar mass of 499.063 g·mol −1 . More detailed physical and chemical properties are not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

1. Glycoconjugate Synthesis

Glycobiology research often involves attaching carbohydrates to surfaces, tagging them with fluorophores, or converting them into glycoconjugates like glycopeptides or glycolipids. This process is crucial for studying the role and function of complex carbohydrates in biological systems. Studies like those by Villadsen et al. (2017) provide insights into chemoselective reactions for synthesizing glycoconjugates from unprotected carbohydrates, potentially relevant to Glycobiarsol research (Villadsen et al., 2017).

2. Medical Applications of Oligosaccharides

The synthesis of defined oligosaccharides, a key aspect of glycomics research, is crucial for developing carbohydrate-based diagnostics, vaccines, and therapeutics. This is directly relevant to the study of Glycobiarsol, as understanding its interactions and functions could contribute to advancements in medical applications (Seeberger & Werz, 2007).

3. Glycobiology in Marine Systems

Research in marine glycobiology, including the study of glycoconjugates, provides insights into their potential biomedical and biotechnological applications. This field overlaps with the study of compounds like Glycobiarsol, especially in understanding their role in biological processes like reproduction and chemical communication in marine animals (Gallo & Costantini, 2012).

4. Glycan Arrays in Biochemical and Biomedical Applications

Glycan arrays are essential for studying carbohydrate interactions in both basic research and biomedical applications. They have applications in defining the specificity of glycosyltransferases and lectins, characterizing influenza strains, identifying biomarkers for cancer and infection, and profiling immune responses to vaccines. Such research may provide a framework for understanding Glycobiarsol’s interactions and functions (Geissner & Seeberger, 2016).

Zukünftige Richtungen

While specific future directions for Glycobiarsol are not mentioned in the available resources, the development of carbohydrate-containing therapeutics is a field of active research . This includes pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Eigenschaften

IUPAC Name

[4-[(2-hydroxyacetyl)amino]phenyl]-oxobismuthanyloxyarsinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10AsNO5.Bi.O/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATAHBJTOKXSDH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9AsBiNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048754
Record name Amoebicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycobiarsol

CAS RN

116-49-4
Record name Bismuthate(1-), [[4-[(2-hydroxyacetyl)amino]phenyl]arsonato(2-)-κO]oxo-, hydrogen (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GLYCOBIARSOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amoebicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycobiarsol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycobiarsol
Reactant of Route 2
Reactant of Route 2
Glycobiarsol
Reactant of Route 3
Reactant of Route 3
Glycobiarsol
Reactant of Route 4
Reactant of Route 4
Glycobiarsol
Reactant of Route 5
Reactant of Route 5
Glycobiarsol
Reactant of Route 6
Reactant of Route 6
Glycobiarsol

Citations

For This Compound
170
Citations
DA Berberian, JB Poole, HW Freele - American Journal of …, 1963 - cabdirect.org
A short review of some of the drugs used against Trichuris spp. is given. Dogs infected with T. vulpis were treated with glycobiarsol (bismuthoxy-pN-glycolylarsalinate) to confirm a …
Number of citations: 4 www.cabdirect.org
RM Kibble - Australian Veterinary Journal, 1969 - cabdirect.org
Glycobiarsol at 220 mg. per kg. body-weight was administered to 24 dogs aged 6 months to 14 years. The drug was well tolerated by the middle age group of dogs but older and very …
Number of citations: 3 www.cabdirect.org
O Machado, S Silva - Hospital (Rio de Janeiro, Brazil), 1966 - cabdirect.org
The authors tested the properties of DN-glycolyl-arsenilic acid (Glycobiarsol) on 47 patients with Trichuris infections. The usual routine examinations of the faeces, by the direct method, …
Number of citations: 0 www.cabdirect.org
JP Edwin - Southwestern Veterinarian, 1964 - cabdirect.org
Limited trials to test the toxicity and anthelmintic effect of glycobiarsol are described. All dogs which were infected with Trichuris vulpis and given 100 mg. per kg. body-weight for 10 days …
Number of citations: 0 www.cabdirect.org
DA Berberian - New York state journal of medicine, 1954 - pubmed.ncbi.nlm.nih.gov
The trichomonacidal activity of milibis (glycobiarsol) The trichomonacidal activity of milibis (glycobiarsol) …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
MA Shillington - jamanetwork.com
… an amebicide, such as glycobiarsol, prophylactically? Does such … of glycobiarsol during the entire course of treatment. Of 87 … Glycobiarsol can be used effectively in the prophylaxis and …
Number of citations: 0 jamanetwork.com
A ME, H WW - Drug Standards, 1960 - europepmc.org
… A spectrophotometric method for the assay of glycobiarsol. … [Treatment of trichocephaliasis with glycobiarsol]. … Therapy with glycobiarsol]. …
Number of citations: 2 europepmc.org
H Dooner, J Saavedra, T Labrin - Gastroenterology, 1959 - Elsevier
… and Company (Terramycin), Lederle Laboratories (Achromycin), Ciba Pharmaceutical Products, Chile (Enterovioform), and Farmo-Quimica del Pacifico (Dysentulin or Glycobiarsol) for …
Number of citations: 1 www.sciencedirect.com
P OA, J d'AGOSTO, E Soares… - Hospital (Rio de Janeiro …, 1962 - europepmc.org
… Therapy with glycobiarsol]. … [Treatment of trichocephaliasis with glycobiarsol]. … A spectrophotometric method for the assay of glycobiarsol. …
Number of citations: 3 europepmc.org
J Dönges - Deutsche Medizinische Wochenschrift, 1966 - cabdirect.org
… of either piperazine adipate or glycobiarsol. Only 25 could be … glycobiarsol in 500 ml. saline, the patient being encouraged … After treatment with glycobiarsol 6 patients were cured, but all …
Number of citations: 0 www.cabdirect.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.